molecular formula C8H12N2OS B1380047 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole CAS No. 933702-08-0

2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole

Cat. No.: B1380047
CAS No.: 933702-08-0
M. Wt: 184.26 g/mol
InChI Key: BNHTVWFUKJBIGY-UHFFFAOYSA-N
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Description

2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole is a heterocyclic compound that features both a pyrrolidine ring and a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile scaffold for the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method includes the reaction of a thiazole precursor with a pyrrolidine derivative under specific conditions that facilitate the formation of the desired compound. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to improve yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This could include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions: 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazole or pyrrolidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the thiazole or pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Pyrrolidin-2-one: Another pyrrolidine derivative with different biological activities.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness: 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole is unique due to the combination of the pyrrolidine and thiazole rings, which provides a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-(pyrrolidin-3-yloxymethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-2-9-5-7(1)11-6-8-10-3-4-12-8/h3-4,7,9H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHTVWFUKJBIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole
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2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole

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